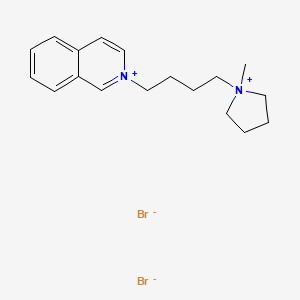
Cyclododecylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecylpropionate is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclododecane, where a propionate group is attached to the cyclododecyl ring. This compound is known for its applications in various fields, including the fragrance industry, due to its musk-like scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclododecylpropionate can be synthesized through the reaction of cyclododecene with propionic acid or its derivatives in the presence of a free-radical initiator. The reaction typically involves catalytic hydrogenation of the resulting 2-cyclododecylpropionic acid or its derivatives .
Industrial Production Methods
The industrial production of this compound often involves the Reformatsky reaction, where cyclododecanone reacts with alkyl 2-bromopropionates in the presence of zinc. The resulting ester is then catalytically hydrogenated or reduced with lithium aluminum hydride .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclododecylpropionate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into cyclododecanone.
Reduction: Catalytic hydrogenation can reduce this compound to cyclododecyl alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Cyclododecanone
Reduction: Cyclododecyl alcohol
Substitution: Various substituted cyclododecyl derivatives
Applications De Recherche Scientifique
Cyclododecylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes.
Industry: Widely used in the fragrance industry for its musk-like scent and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of cyclododecylpropionate involves its interaction with specific molecular targets. In the fragrance industry, it exerts its effects by binding to olfactory receptors, eliciting a musk-like scent. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Cyclododecylpropionate can be compared with other similar compounds such as cyclododecanone and cyclododecyl alcohol. While all these compounds share the cyclododecyl ring structure, this compound is unique due to its ester functional group, which imparts different chemical reactivity and applications.
Similar Compounds
Cyclododecanone: A ketone derivative of cyclododecane.
Cyclododecyl alcohol: An alcohol derivative of cyclododecane.
Cyclododecane: The parent hydrocarbon structure
Propriétés
Numéro CAS |
6221-94-9 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
cyclododecyl propanoate |
InChI |
InChI=1S/C15H28O2/c1-2-15(16)17-14-12-10-8-6-4-3-5-7-9-11-13-14/h14H,2-13H2,1H3 |
Clé InChI |
FFBFQWUCOCYWIH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1CCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


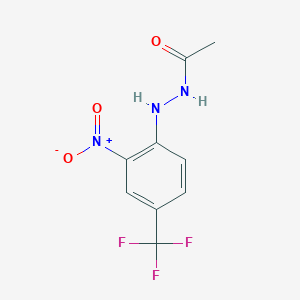

![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

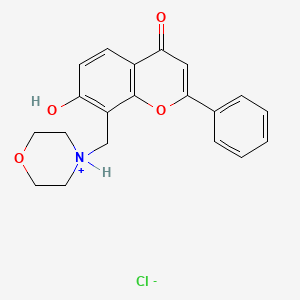
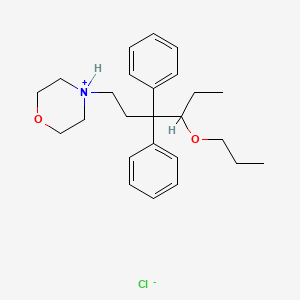

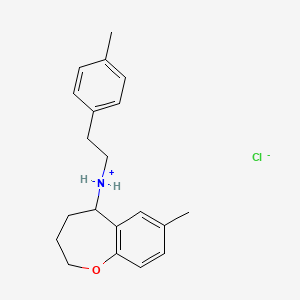
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)

